2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-fluorophenyl)acetamide is a complex organic compound characterized by its unique molecular structureThe compound’s structure includes an ethoxy group, a hydroxymethyl group, an iodine atom, and a fluorophenyl group, which contribute to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the phenoxy intermediate: This step involves the reaction of a phenol derivative with an appropriate halogenating agent to introduce the iodine atom.
Introduction of the ethoxy group: This is achieved through an etherification reaction, where an ethoxy group is attached to the phenoxy intermediate.
Addition of the hydroxymethyl group: This step involves a hydroxymethylation reaction, where a hydroxymethyl group is introduced to the phenoxy intermediate.
Formation of the acetamide linkage: The final step involves the reaction of the modified phenoxy intermediate with a fluorophenyl acetamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Common industrial methods include batch and continuous flow processes, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The iodine atom can be reduced to form a deiodinated derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the iodine atom results in a deiodinated compound .
Scientific Research Applications
2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-fluorophenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: This can modulate the activity of enzymes or other proteins involved in cellular processes.
Inhibiting or activating enzymes: This can affect metabolic pathways and cellular functions.
Interacting with DNA or RNA: This can influence gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-methylphenyl)acetamide: This compound has a similar structure but with a methyl group instead of a fluorophenyl group.
2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-chlorophenyl)acetamide: This compound has a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.
Properties
CAS No. |
769160-80-7 |
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Molecular Formula |
C17H17FINO4 |
Molecular Weight |
445.22 g/mol |
IUPAC Name |
2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C17H17FINO4/c1-2-23-15-8-11(9-21)7-14(19)17(15)24-10-16(22)20-13-5-3-12(18)4-6-13/h3-8,21H,2,9-10H2,1H3,(H,20,22) |
InChI Key |
CSBWJCAVZKNPFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CO)I)OCC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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